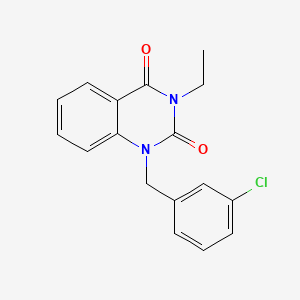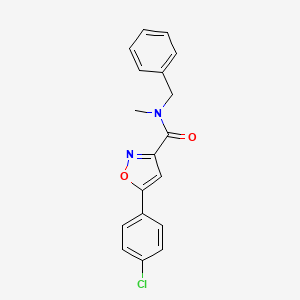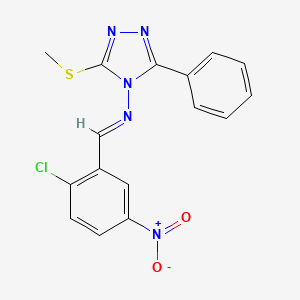![molecular formula C24H27N3O2 B5600655 9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5600655.png)
9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of substituted 3,9-diazaspiro[5.5]undecanes, such as 9-(1-Benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one, can be achieved through intramolecular spirocyclization of 4-substituted pyridines. This process typically involves in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile (Parameswarappa & Pigge, 2011).
Molecular Structure Analysis
The molecular structure of diazaspirocycles can be intricately analyzed using single crystal X-ray diffraction, revealing detailed geometric parameters. For instance, derivatives similar to the mentioned compound have been structurally characterized to understand their spatial arrangement and bonding interactions (Zhu, 2011).
Chemical Reactions and Properties
Diazaspirocycles undergo various chemical reactions that highlight their reactivity and functional group compatibility. Techniques such as microwave-assisted solid-phase synthesis have been used to explore their reactivity, showcasing the versatility of these compounds in forming complex structures (Macleod et al., 2006).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound 9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one is part of a broader category of chemicals known for their intriguing structural characteristics and potential applications in scientific research. The construction of 3,9-diazaspiro[5.5]undecane derivatives, closely related to the compound , can be achieved via intramolecular spirocyclization of 4-substituted pyridines. This synthesis involves in situ activation of the pyridine ring followed by intramolecular addition of an attached β-dicarbonyl nucleophile, showcasing the chemical's versatility and potential for modification (Parameswarappa & Pigge, 2011).
Biological Activities and Potential Therapeutic Applications
The unique structural framework of diazaspirocycles, to which this compound belongs, has been explored for various biological activities. These compounds have shown promise in the treatment of conditions such as obesity, pain, and various immune system, cell signaling, cardiovascular, and psychotic disorders. Their bioactivity underscores their potential as therapeutic agents, reflecting a broad spectrum of pharmacological targets (Blanco‐Ania et al., 2017).
Structural Analysis and Modification
Further exploration into the chemical structure and modification of diazaspirocycles reveals their adaptability and potential for development into effective pharmacological agents. For instance, studies on antihypertensive agents within this category highlight the importance of substituent variation for enhancing biological activity. This indicates the compound's capacity for structural optimization in drug development processes, aiming to achieve targeted therapeutic outcomes while minimizing side effects (Clark et al., 1983).
Propiedades
IUPAC Name |
9-(1-benzofuran-2-ylmethyl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2/c28-23-5-8-24(18-27(23)16-19-6-11-25-12-7-19)9-13-26(14-10-24)17-21-15-20-3-1-2-4-22(20)29-21/h1-4,6-7,11-12,15H,5,8-10,13-14,16-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KICRWIPBGWUXBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC4=CC=CC=C4O3)CN(C1=O)CC5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(acetylamino)-N-[4-(aminosulfonyl)benzyl]benzamide](/img/structure/B5600579.png)


![3-(3-hydroxy-3-methylbutyl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]benzamide](/img/structure/B5600591.png)
![(1S*,5R*)-6-benzyl-3-[3-(1H-tetrazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5600597.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5600598.png)
![ethyl 4-[(9H-fluoren-2-ylmethylene)amino]benzoate](/img/structure/B5600599.png)
![N-[4-(cyanomethyl)phenyl]-2-nitrobenzamide](/img/structure/B5600620.png)
![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(4-methyl-1H-pyrrol-2-yl)carbonyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5600625.png)

![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5600638.png)
![N-[4-(diethylamino)phenyl]-4-methylbenzamide](/img/structure/B5600641.png)
